4-Aminocyclohex-4-ene-1,1,3,3,5-pentacarbonitrile
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Overview
Description
4-Aminocyclohex-4-ene-1,1,3,3,5-pentacarbonitrile is a complex organic compound characterized by its unique structure, which includes an aminocyclohexene ring with five cyano groups attached
Preparation Methods
The synthesis of 4-Aminocyclohex-4-ene-1,1,3,3,5-pentacarbonitrile typically involves the reaction of malononitrile with arylidenemalononitriles in the presence of a base. The reaction proceeds through a Michael addition followed by cyclization and dehydrocyanation steps . The reaction is usually carried out in ethanol with triethylamine as the base, and the mixture is heated to 40-50°C for 3-4 hours . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.
Chemical Reactions Analysis
4-Aminocyclohex-4-ene-1,1,3,3,5-pentacarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 2-aminobenzo-1,3,5-tricarbonitrile.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Cycloaddition: The compound can undergo cycloaddition reactions, which are widely used in organic synthesis.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and bases like triethylamine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Aminocyclohex-4-ene-1,1,3,3,5-pentacarbonitrile has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various polycarbonitrile compounds.
Biology and Medicine: Compounds containing the aminophenylcarbonitrile moiety exhibit anti-inflammatory and antimicrobial activities.
Industry: The compound’s derivatives are used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Aminocyclohex-4-ene-1,1,3,3,5-pentacarbonitrile involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit protein kinase SK2 activity by binding to the enzyme’s active site, thereby modulating its function . This interaction can lead to the inhibition of cell proliferation in tumor cells or the modulation of inflammatory responses.
Comparison with Similar Compounds
4-Aminocyclohex-4-ene-1,1,3,3,5-pentacarbonitrile can be compared with other similar compounds such as:
Pentacyanocyclopentadiene: This compound also contains multiple cyano groups and exhibits unique coordination chemistry with transition metals.
Aminophenylpolycarbonitriles: These compounds share a similar aminophenylcarbonitrile moiety and exhibit comparable biological activities.
The uniqueness of this compound lies in its specific structure, which allows for diverse chemical reactivity and a wide range of applications in scientific research.
Properties
CAS No. |
91634-99-0 |
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Molecular Formula |
C11H6N6 |
Molecular Weight |
222.21 g/mol |
IUPAC Name |
4-aminocyclohex-4-ene-1,1,3,3,5-pentacarbonitrile |
InChI |
InChI=1S/C11H6N6/c12-2-8-1-10(4-13,5-14)3-11(6-15,7-16)9(8)17/h1,3,17H2 |
InChI Key |
WKYLZOYHYFWNGW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(CC1(C#N)C#N)(C#N)C#N)N)C#N |
Origin of Product |
United States |
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